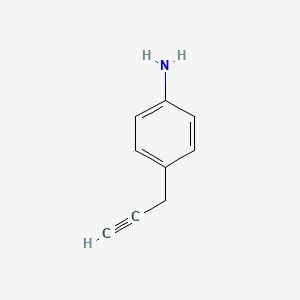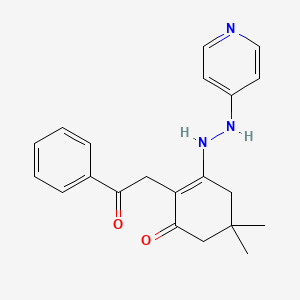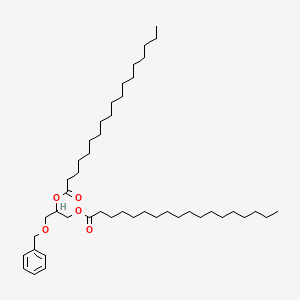
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is an organic compound with the molecular formula C({46})H({80})O(_{4}). It is a derivative of glycerol, where the hydroxyl groups are esterified with octadecanoic acid (stearic acid) and one of the hydroxyl groups is substituted with a benzyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate typically involves the esterification of glycerol derivatives. One common method is the reaction of 3-(benzyloxy)-1,2-propanediol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOCH(_2)CH(_3)) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 3-(Benzyloxy)propane-1,2-diol.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate involves its interaction with biological membranes. The benzyloxy group can insert into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)propane-1,2-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
3-(Benzyloxy)propane-1,2-diyl bis(4-phenylbutanoate): Contains aromatic substituents on the ester groups.
3-(Benzyloxy)propane-1,2-diyl bis(2-ethylhexanoate): Features branched fatty acid chains.
Uniqueness
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is unique due to its long-chain fatty acid esters, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and modification.
Propriétés
Numéro CAS |
7145-33-7 |
|---|---|
Formule moléculaire |
C46H82O5 |
Poids moléculaire |
715.1 g/mol |
Nom IUPAC |
(2-octadecanoyloxy-3-phenylmethoxypropyl) octadecanoate |
InChI |
InChI=1S/C46H82O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-45(47)50-42-44(41-49-40-43-36-32-31-33-37-43)51-46(48)39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36-37,44H,3-30,34-35,38-42H2,1-2H3 |
Clé InChI |
ZNFWQBHGTAKSQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

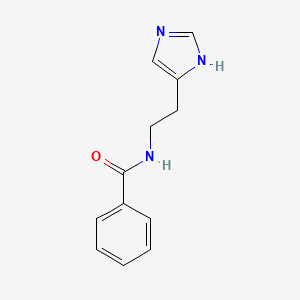
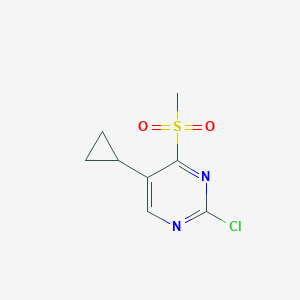

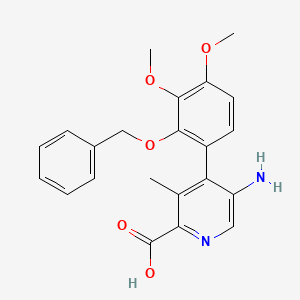
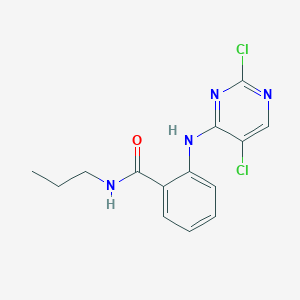
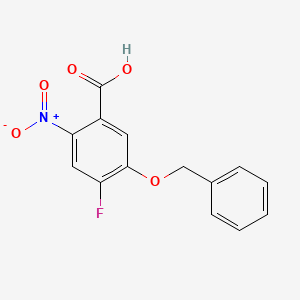
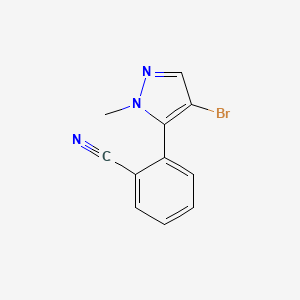

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

